1-Methyl-2-pyrrolidinecarboximidamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers pursuing pirogliride/linogliride analogs face a critical bottleneck: des-methyl pyrrolidine-2-carboximidamide fails to generate the mandatory N-(1-methyl-2-pyrrolidinylidene) pharmacophore. 1-Methyl-2-pyrrolidinecarboximidamide (CAS 1823911-87-0) is the sole viable precursor. Supplied as free base (MW 127.19, 95% purity)-eliminating the 46% MW inflation and GHS hazard labeling of dihydrochloride salt forms. With 3 HBD, 2 HBA within Rule-of-3 range, it enables fragment-growth campaigns targeting eNOS (IC₅₀ 15 µM parent), nNOS, and SPHK1 (Ki 130 nM for N-acyl derivatives).

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
Cat. No. B13245795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-pyrrolidinecarboximidamide
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=N)N
InChIInChI=1S/C6H13N3/c1-9-4-2-3-5(9)6(7)8/h5H,2-4H2,1H3,(H3,7,8)
InChIKeyVUTXCIIMQDNDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-pyrrolidinecarboximidamide: Differentiated Pyrrolidine Scaffold


1-Methyl-2-pyrrolidinecarboximidamide (CAS 1823911-87-0; molecular formula C₆H₁₃N₃; MW 127.19 g/mol) is an N-methylated pyrrolidine bearing a carboximidamide (amidine) substituent at the 2-position . It exists as a free base and is commercially available at 95% purity from specialty chemical suppliers . The compound belongs to the broader class of pyrrolidine-2-carboximidamides, which are distinguished from their carboxamide counterparts by the presence of an sp²-hybridized imine nitrogen capable of serving as both a hydrogen-bond donor and acceptor, a feature that confers distinct molecular recognition properties relative to amide- and imine-based analogs. Its primary documented role is as the obligate synthetic precursor to guanidine-based hypoglycemic agents such as pirogliride (McN-3495) and linogliride [1].

Synthetic Workflow

N-methyl-pyrrolidine scaffold for guanidine research compound synthesis

Molecular Recognition

Amidine H-bond donor array supports target-engagement profiling studies

Chemical Probe

N-methylated pyrrolidine scaffold for NOS and kinase pathway screening

Why Unsubstituted or Amide Analogs Cannot Substitute


Generic substitution fails because the N-methyl group on the pyrrolidine ring is not a passive structural decoration—it is a chemically and biologically consequential modification that differentiates this compound from its closest analogs along at least three independent axes: (i) physicochemical properties (molecular weight, lipophilicity, and steric bulk shift relative to the unsubstituted pyrrolidine-2-carboximidamide), (ii) synthetic reactivity (the N-methyl substituent is essential for generating the N-(1-methyl-2-pyrrolidinylidene) pharmacophore present in all clinically evaluated guanidine derivatives in this class [1]), and (iii) potential target engagement (the amidine group provides three hydrogen-bond donors versus two for the corresponding amide analog, altering the molecular recognition profile [2]). These differences are quantifiable and translate into distinct synthetic utility and pharmacological trajectories that cannot be replicated by simply swapping in a des-methyl or amide congener.

This Product

N-Methyl-pyrrolidine-2-carboximidamide free base; 3 H-bond donors via amidine group

Des-methyl analog

Unsubstituted pyrrolidine-2-carboximidamide; lower MW and distinct lipophilicity profile may shift synthetic reactivity

This Product

Carboximidamide (amidine) with 3 H-bond donors; N-methyl restricts ring puckering

Carboxamide analog

N-Methylpyrrolidine-2-carboxamide; 2 H-bond donors may alter molecular recognition profile in enzyme assays

This Product

Free base form; MW 127.19; 95% purity from specialty suppliers

Dihydrochloride salt

Pyrrolidine-2-carboximidamide dihydrochloride; salt counterion may interfere in fragment-based screening workflows

Similar product does not mean interchangeable product. N-methyl substitution, amidine H-bond pattern, and free-base form each represent independent axes of differentiation that limit direct substitution without experimental validation.

Quantitative Differentiation vs. Closest Structural Analogs


Physicochemical Shift vs. Unsubstituted Pyrrolidine-2-carboximidamide

Relative to the unsubstituted pyrrolidine-2-carboximidamide, the N-methyl substitution on 1-methyl-2-pyrrolidinecarboximidamide increases molecular weight by 12.4% (127.19 vs. 113.16 g/mol) and modifies the computed lipophilicity profile. The unsubstituted analog (CID 53929122) has a computed XLogP3-AA of -0.6 [1]; the N-methyl congener shifts this value upward by approximately 0.3–0.5 log units (estimated based on the methylene contribution), moving closer to the optimal CNS-permeability window while retaining the favorable topological polar surface area (TPSA ~62 Ų) characteristic of the amidine pharmacophore . The increased steric bulk at the pyrrolidine nitrogen also restricts conformational freedom of the adjacent carboximidamide group, which may affect binding-site complementarity in enzyme pockets.

Physicochemical Shift
Cross-study comparable
MW +12.4% (+14.03 g/mol); ΔXLogP ≈ +0.3 to +0.5
Supports physicochemical profiling selection over des-methyl analog
Estimated from computed descriptors; experimental logP to verify
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Hydrogen-Bond Donor Advantage Over Carboxamide Analogs

The carboximidamide (amidine) functional group in 1-methyl-2-pyrrolidinecarboximidamide provides three hydrogen-bond donor atoms versus only two for the corresponding carboxamide analog (N-methylpyrrolidine-2-carboxamide) [1]. This difference is structurally intrinsic and independent of assay conditions: the amidine tautomer presents one donor on the imine nitrogen (=NH) and two donors on the terminal –NH₂ group, whereas the amide offers only one donor on the amide nitrogen and potentially one on a protonated species. The additional H-bond donor capacity enables bidentate or tridentate interactions with carboxylate, phosphate, or backbone carbonyl groups in enzyme active sites, a feature exploited in arginase, nitric oxide synthase (NOS), and serine protease inhibitor design [2]. The N-methyl group further pre-organizes this donor array by restricting pyrrolidine ring puckering.

H-Bond Donor Capacity
Class-level
3 H-bond donors vs 2 for amide analog (+50%)
Supports molecular recognition profiling in enzyme pocket studies
Structural comparison of free base forms; bidentate binding potential
Molecular Recognition Structure-Based Drug Design Binding Affinity

eNOS Inhibition and N-Methyl Differentiation Hypothesis

The unsubstituted (R)-pyrrolidine-2-carboximidamide (CHEMBL1783097) has a reported IC₅₀ of 15,000 nM (15 µM) against human recombinant endothelial nitric oxide synthase (eNOS) in a microtiter plate assay, as curated in BindingDB and ChEMBL [1]. This represents the baseline eNOS affinity for the pyrrolidine-2-carboximidamide scaffold without N-substitution. The N-methyl derivative (1-methyl-2-pyrrolidinecarboximidamide) modifies the electronic environment of the pyrrolidine nitrogen—increasing its basicity and altering the orientation of the amidine moiety relative to the heme iron and substrate-binding cleft in the NOS active site. While a direct head-to-head IC₅₀ for the N-methyl compound against eNOS has not been publicly reported, the known structure-activity relationships of pyrrolidine-based NOS inhibitors indicate that N-alkylation consistently modulates isoform selectivity and potency by 2- to 10-fold [2]. This creates a testable differentiation hypothesis: the N-methyl derivative may exhibit altered eNOS/nNOS selectivity relative to the unsubstituted scaffold.

eNOS Inhibition
Class-level inference
IC₅₀ = 15,000 nM
Supports NOS pathway-response context for scaffold differentiation
Unsubstituted parent data; N-methyl IC₅₀ not directly reported
Nitric Oxide Synthase Enzyme Inhibition Cardiovascular Research

Synthetic Irreplaceability for Guanidine Hypoglycemic Agents

1-Methyl-2-pyrrolidinecarboximidamide (also referred to as 2-imino-1-methylpyrrolidine) is the obligate synthetic precursor to both pirogliride (McN-3495) and linogliride, two orally effective hypoglycemic agents that progressed to clinical evaluation [1]. The synthetic route, disclosed in US Patent 4,656,270 and the original DrugFuture synthesis database entry, reacts 2-imino-1-methylpyrrolidine with phenyl isothiocyanate, followed by iodomethane alkylation and morpholine displacement to yield linogliride [2]. Without the N-methyl substituent, the key N-(1-methyl-2-pyrrolidinylidene) pharmacophore cannot form, as the methyl group is required to stabilize the exocyclic imine tautomer and direct the regiochemistry of subsequent thiourea formation. The downstream clinical candidates derived from this intermediate exhibit quantifiable potency differentiation: linogliride is approximately 2-fold more potent than pirogliride (minimum effective dose 1–5 mg/kg vs. 2.5–5 mg/kg p.o. in fasted rats) and approximately 8-fold more potent than tolbutamide [3]; pirogliride itself is 3–4 times more potent than tolbutamide and mechanistically distinct from biguanides, lacking their effect on intestinal glucose absorption [4].

Synthetic Route
Head-to-head
Obligate precursor to pirogliride and linogliride synthesis
Supports guanidine research compound synthesis workflow
N-methyl group required for thiourea intermediate formation; validated synthetic route
Synthetic Chemistry Process Development Diabetes Pharmacology

Commercial Availability and Purity Profile Comparison

1-Methyl-2-pyrrolidinecarboximidamide is commercially available at 95% purity from specialty suppliers including Biosynth (via CymitQuimica) and Leyan, with inquiry-based pricing . In contrast, the unsubstituted pyrrolidine-2-carboximidamide is available predominantly as the dihydrochloride salt (CAS 1461713-36-9, MW 186.08 g/mol), which carries GHS hazard statements H302 (harmful if swallowed) and H315 (causes skin irritation) [1]. The free base form of 1-methyl-2-pyrrolidinecarboximidamide avoids the additional salt weight and associated handling restrictions, providing a cleaner starting material for fragment-based screening libraries where counterion interference must be minimized. The hydrochloride salt of the N-methyl derivative (CAS 2173996-39-7, MW 163.65 g/mol) is also available, offering flexibility in salt-form selection for different experimental requirements .

Form & Purity
Supporting evidence
Free base, 95% purity vs dihydrochloride salt (MW 186.08)
Supports fragment library procurement with reduced counterion interference
Supplier catalog specifications; free base avoids salt-form MW inflation
Chemical Procurement Building Blocks Fragment-Based Screening

Research and Industrial Application Scenarios


Guanidine-Based Insulin Secretagogues and KATP Modulator Synthesis

Laboratories synthesizing pirogliride, linogliride, or next-generation guanidine hypoglycemic agents require 1-methyl-2-pyrrolidinecarboximidamide as the essential N-methyl-pyrrolidinylidene donor. The N-methyl group is chemically mandatory for the formation of the thiourea intermediate and subsequent guanidine assembly; substituting the des-methyl analog (pyrrolidine-2-carboximidamide) fails to produce the required N-(1-methyl-2-pyrrolidinylidene) pharmacophore [1]. The downstream clinical compounds derived from this intermediate demonstrate a quantifiable potency hierarchy—linogliride is 2-fold more potent than pirogliride and 8-fold more potent than tolbutamide in fasting rat models [2]—providing a validated structure-activity trajectory for medicinal chemistry optimization.

Fragment-Based Screening Against Nitric Oxide Synthase Isoforms

The pyrrolidine-2-carboximidamide scaffold has confirmed engagement with human eNOS (IC₅₀ = 15 µM for the unsubstituted parent [1]). The N-methyl derivative offers a differentiated fragment starting point with increased molecular weight (127.19 vs. 113.16 g/mol) and modified lipophilicity, potentially altering isoform selectivity patterns. Structure-activity relationships of pyrrolidine-based NOS inhibitors indicate that N-alkylation modulates potency by 2- to 10-fold [2], supporting the use of the N-methyl variant as a distinct chemical probe in fragment-growth campaigns targeting nNOS-selective or eNOS-selective inhibitors.

Protease and Sphingosine Kinase Inhibitor Scaffold Development

The carboximidamide functional group is exploited in non-boronic acid arginase inhibitors and sphingosine kinase (SPHK) inhibitors, where the amidine forms bidentate hydrogen bonds with catalytic residues [1]. Pyrrolidine-2-carboximidamide derivatives bearing N-acyl substituents (e.g., 4-dodecylbenzoyl) achieve Ki values as low as 130 nM against SPHK1 [2]. 1-Methyl-2-pyrrolidinecarboximidamide provides the core scaffold for parallel SAR exploration: the N-methyl group pre-organizes the pyrrolidine conformation and offers a distinct hydrogen-bond donor count (3 vs. 2 for amide analogs) , making it a privileged intermediate for protease and kinase inhibitor libraries where amidine-based cation-π or salt-bridge interactions are sought.

Fragment Library Assembly with Free Base Amidine Building Blocks

For core facility managers and screening library curators, 1-methyl-2-pyrrolidinecarboximidamide offers three practical procurement advantages over the unsubstituted analog: (i) availability as a free base (MW 127.19) at 95% purity, avoiding the 46% molecular weight inflation and mandatory GHS hazard labeling of the dihydrochloride salt form [1]; (ii) a defined single-stereocenter structure (racemic at C2) that simplifies library registration compared to multi-stereocenter amidine fragments; and (iii) a molecular weight within the Rule-of-Three fragment range (<300 Da), with three H-bond donors and two acceptors providing balanced vector geometry for fragment growing [2]. These characteristics directly reduce downstream false-positive rates from counterion interference in biophysical assays.

Application
Selection Property
Validation Focus
Guanidine Research Compound Synthesis
N-Methyl pharmacophore assembly
Thiourea intermediate formation; regiochemistry confirmation
NOS Isoform Fragment Screening
N-Alkyl differentiation potential
Isoform selectivity profiling; eNOS/nNOS endpoint review
Amidine-Based Inhibitor Scaffold Exploration
H-bond donor capacity
Bidentate binding confirmation in target enzyme assays
Fragment Library Building Block
Free base form availability
Counterion interference review; Rule-of-Three compliance check
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